molecular formula C25H27N5 B2573351 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 890611-18-4

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2573351
CAS No.: 890611-18-4
M. Wt: 397.526
InChI Key: QLMLMAHCEYJWLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step process . A mixture of intermediate compounds, 1-methylpiperazine, and potassium carbonate in acetonitrile was stirred at 50°C overnight .


Molecular Structure Analysis

The compound crystallizes in a monoclinic system, space group P 2 1 / c with a = 17.097 (4) Å, b = 7.1668 (16) Å, c = 18.389 (3) Å, β = 118.251 (15)°, V = 1984.8 (8) Å 3, Z = 4, Dc = 1.293 g cm –3, F (000) = 800, μ (Mo Kα) = 0.10 mm –1, R1 = 0.0667, and wR2 = 0.2084 for reflections with I > 2σ ( I ). Pyrazolo [1,5- a ]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation .


Chemical Reactions Analysis

Pyrazolo[3,4-d] pyrimidines with benzylidene hydrazinyl group were tested for their cytotoxic activity against MCF-7 cell line .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C25H27N5 and it has a molecular weight of 397.526. The compound is a pale yellow solid with a melting point of 155–156 °C .

Scientific Research Applications

Regioselective Synthesis and Pharmaceutical Development Regioselective synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives, like the one , play a crucial role in pharmaceutical development. Such compounds are synthesized through methods that allow for selective functionalization, enhancing their potential as drug candidates. The study by Drev et al. (2014) discusses the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the importance of these compounds in developing new pharmacologically active agents (Drev et al., 2014).

Anticancer and Anti-inflammatory Properties Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant biological activities, including anticancer and anti-inflammatory effects. Research by Auzzi et al. (1983) on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones highlights the anti-inflammatory properties of these compounds without the ulcerogenic activity associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983). Additionally, compounds within this class have been explored for their anticancer properties, as demonstrated by Atta et al. (2019), who synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines with potential as anti-proliferative agents against breast cancer cells (Atta et al., 2019).

Antiviral Activities Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of antiviral agents. The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, as discussed by Hebishy et al. (2020), shows remarkable activity against the H5N1 avian influenza virus, underlining the potential of these compounds in addressing viral outbreaks (Hebishy et al., 2020).

Imaging and Diagnostic Applications The versatile chemical framework of pyrazolo[1,5-a]pyrimidine derivatives also extends to diagnostic applications, particularly in imaging techniques like positron emission tomography (PET). Wang et al. (2018) synthesized an 11C-labeled derivative for imaging of the IRAK4 enzyme in neuroinflammation, highlighting the compound's utility in biomedical imaging and the study of neurodegenerative diseases (Wang et al., 2018).

Mechanism of Action

The compound exhibited significant inhibitory activity against K562 and MKN45 cancer cell lines . This suggests that it may have potential as a therapeutic agent in the treatment of these types of cancer.

Future Directions

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The continuation of research programs for the synthesis of new compounds exhibiting biological activity is expected . This compound, with its significant inhibitory activity against certain cancer cell lines, could be a promising candidate for further investigation.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-8-10-22(11-9-19)23-17-26-30-24(16-20(2)27-25(23)30)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMLMAHCEYJWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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